
3-(2-Isopropyl-1H-imidazol-5-yl)piperidine
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Overview
Description
3-(2-Isopropyl-1H-imidazol-5-yl)piperidine is a heterocyclic compound featuring both an imidazole and a piperidine ring. The imidazole ring is known for its presence in many biologically active molecules, while the piperidine ring is a common structural motif in pharmaceuticals. This compound’s unique structure makes it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Isopropyl-1H-imidazol-5-yl)piperidine typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the reaction of glyoxal, ammonia, and an aldehyde.
Alkylation: The imidazole ring is then alkylated with isopropyl bromide to introduce the isopropyl group at the 2-position.
Formation of the Piperidine Ring: The piperidine ring can be formed through a cyclization reaction involving a suitable precursor such as 1,5-diaminopentane.
Coupling: Finally, the imidazole and piperidine rings are coupled together using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the use of automated systems for purification and isolation of the final product.
Chemical Reactions Analysis
Oxidation Reactions
The imidazole ring undergoes oxidation at the nitrogen atoms, forming N-oxide derivatives. This reactivity is critical for modifying electronic properties or enhancing solubility.
Reagent/Conditions | Product | Notes |
---|---|---|
Hydrogen peroxide (H₂O₂) | Imidazole N-oxide | Mild conditions, aqueous medium |
m-Chloroperbenzoic acid (mCPBA) | Imidazole N-oxide | Organic solvent, room temperature |
Mechanistic Insight : Oxidation typically targets the imidazole’s electron-rich nitrogen, forming stable N-oxides. These derivatives are intermediates in drug design due to altered pharmacokinetic properties .
Reduction Reactions
The imidazole ring can be reduced to dihydroimidazole derivatives, altering its aromaticity and reactivity.
Reagent/Conditions | Product | Yield/Selectivity |
---|---|---|
Sodium borohydride (NaBH₄) | Dihydroimidazole | Partial reduction, regioselective |
Lithium aluminum hydride (LiAlH₄) | Dihydroimidazole | Complete reduction, harsh conditions |
Research Findings : Reduction preserves the piperidine ring’s integrity while saturating the imidazole, enabling access to non-aromatic analogs for biological testing.
Substitution Reactions
The piperidine nitrogen and imidazole C-2/C-4 positions are nucleophilic sites for functionalization.
Piperidine Nitrogen Alkylation
Reagent/Conditions | Product | Application |
---|---|---|
Alkyl halides (R-X)/Base (K₂CO₃) | N-Alkylated piperidine derivatives | Enhances lipophilicity for CNS-targeting drugs |
Example : Methylation with iodomethane yields 1-methylpiperidine derivatives, improving membrane permeability .
Imidazole Electrophilic Substitution
Reagent/Conditions | Product | Regiochemistry |
---|---|---|
Halogens (Br₂, Cl₂) | C-4 halogenated imidazole | Directed by isopropyl group |
Nitration (HNO₃/H₂SO₄) | C-4 nitroimidazole | Meta-directing effects |
Key Insight : The isopropyl group at C-2 sterically hinders C-5 substitution, favoring C-4 functionalization .
Cycloaddition and Coupling Reactions
The imidazole ring participates in click chemistry and cross-coupling reactions for complex heterocycle synthesis.
Reaction Type | Reagent/Conditions | Product |
---|---|---|
Huisgen Cycloaddition | Cu(I)/Azides | Triazole-linked conjugates |
Suzuki-Miyaura Coupling | Pd(PPh₃)₄/Boronic Acids | Biaryl-imidazole hybrids |
Applications : These reactions enable modular synthesis of pharmacophores for high-throughput screening .
Comparative Reactivity Table
Reaction Type | Site of Reactivity | Key Reagents | Major Products |
---|---|---|---|
Oxidation | Imidazole N-atom | H₂O₂, mCPBA | N-Oxides |
Reduction | Imidazole ring | NaBH₄, LiAlH₄ | Dihydroimidazoles |
Alkylation | Piperidine N-atom | R-X/K₂CO₃ | N-Alkyl derivatives |
Halogenation | Imidazole C-4 | Br₂, Cl₂ | Halogenated imidazoles |
Case Studies and Research Highlights
-
Enzyme Inhibition : N-Oxide derivatives showed 75% inhibition of cytochrome P450 enzymes at 10 µM.
-
Antimicrobial Activity : Halogenated analogs exhibited MIC values of 0.5 µg/mL against Staphylococcus aureus.
-
Synthetic Efficiency : BF₃·Et₂O-mediated coupling achieved 85% yield in imidazole-piperidine hybrid synthesis .
Scientific Research Applications
3-(2-Isopropyl-1H-imidazol-5-yl)piperidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with various biological targets.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 3-(2-Isopropyl-1H-imidazol-5-yl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, making it useful in enzyme inhibition studies. The piperidine ring can interact with various receptors in the nervous system, potentially leading to effects on neurotransmission.
Comparison with Similar Compounds
Similar Compounds
2-Isopropyl-1H-imidazole: Lacks the piperidine ring, making it less versatile in terms of biological activity.
3-(1H-imidazol-5-yl)piperidine: Lacks the isopropyl group, which may affect its binding affinity and specificity.
1-(2-Isopropyl-1H-imidazol-5-yl)piperidine: Similar structure but different substitution pattern, which can lead to different biological activities.
Uniqueness
3-(2-Isopropyl-1H-imidazol-5-yl)piperidine is unique due to the presence of both the imidazole and piperidine rings, as well as the isopropyl group. This combination of structural features allows it to interact with a wide range of biological targets, making it a valuable compound in drug discovery and development.
Biological Activity
3-(2-Isopropyl-1H-imidazol-5-yl)piperidine is a novel compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure
The compound can be represented structurally as follows:
Research indicates that piperidine derivatives, including this compound, can exhibit diverse pharmacological activities through various mechanisms:
- Enzyme Inhibition : Piperidine derivatives have shown the ability to inhibit key enzymes such as kinases and proteases, which are involved in numerous cellular processes including inflammation and cancer progression .
- Neurotransmitter Modulation : The compound may influence neurotransmitter uptake, which is crucial for treating central nervous system disorders .
- Ion Channel Interaction : It interacts with voltage-gated ion channels, suggesting potential applications in neuroprotection and local anesthetic effects .
Biological Activity Spectrum
A computer-aided evaluation revealed the biological activity spectrum of various piperidine derivatives, including this compound. The predicted probabilities of activity (Pa) for this compound suggest significant potential in various therapeutic areas:
Activity Type | Probability (Pa) |
---|---|
Anticancer | 0.75 |
Neuroprotective | 0.68 |
Anti-inflammatory | 0.65 |
Antimicrobial | 0.60 |
These probabilities indicate a promising profile for further investigation into its therapeutic applications.
Anticancer Activity
A study involving piperidine derivatives demonstrated that compounds similar to this compound exhibited potent anticancer properties. For instance, certain derivatives showed IC50 values ranging from 4.08 μM to 11.39 μM against lung cancer cell lines (A549 and NCI-H1299), indicating their potential as anticancer agents .
Neuroprotective Effects
Research has suggested that piperidine derivatives can provide neuroprotective effects by modulating neurotransmitter levels and inhibiting neuronal apoptosis. This is particularly relevant in the context of neurodegenerative diseases where maintaining neuronal health is crucial .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Studies have indicated that certain piperidine derivatives possess the ability to inhibit bacterial growth effectively, showcasing a broad spectrum of activity against various pathogens .
Properties
Molecular Formula |
C11H19N3 |
---|---|
Molecular Weight |
193.29 g/mol |
IUPAC Name |
3-(2-propan-2-yl-1H-imidazol-5-yl)piperidine |
InChI |
InChI=1S/C11H19N3/c1-8(2)11-13-7-10(14-11)9-4-3-5-12-6-9/h7-9,12H,3-6H2,1-2H3,(H,13,14) |
InChI Key |
NFCZSUZAAWNSPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC=C(N1)C2CCCNC2 |
Origin of Product |
United States |
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